molecular formula C24H21ClN2O2 B14962550 N~1~-(2-benzoyl-4-chlorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide

N~1~-(2-benzoyl-4-chlorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide

Cat. No.: B14962550
M. Wt: 404.9 g/mol
InChI Key: CVCYVSVUECIDCL-UHFFFAOYSA-N
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Description

N₁-(2-Benzoyl-4-chlorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide is a synthetic acetamide derivative featuring a 3,4-dihydroquinoline moiety linked via an acetamide group to a 2-benzoyl-4-chlorophenyl substituent. This compound belongs to a class of N-substituted 2-arylacetamides, which are structurally analogous to bioactive molecules such as benzylpenicillin derivatives and are known for their coordination capabilities and diverse pharmacological activities .

Key structural attributes include:

  • 3,4-Dihydroquinoline core: A partially saturated heterocyclic ring system that may influence conformational flexibility and binding interactions.
  • 2-Benzoyl-4-chlorophenyl group: A substituted aromatic ring providing steric bulk and electronic effects (e.g., electron-withdrawing Cl, electron-donating benzoyl).
  • Acetamide linker: Facilitates hydrogen bonding and interactions with biological targets.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide

InChI

InChI=1S/C24H21ClN2O2/c25-19-12-13-21(20(15-19)24(29)18-8-2-1-3-9-18)26-23(28)16-27-14-6-10-17-7-4-5-11-22(17)27/h1-5,7-9,11-13,15H,6,10,14,16H2,(H,26,28)

InChI Key

CVCYVSVUECIDCL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aromatic Ring

N-(3-Chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide (CAS: 882079-04-1)
  • Structure : Replaces the 2-benzoyl group with a 3-chloro-4-fluorophenyl moiety.
  • Properties: Molecular weight: 318.77 g/mol (vs. ~400–450 g/mol estimated for the main compound). Fluorine substitution may enhance metabolic stability compared to chlorine .
N-(4-Butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide (CAS: 868256-38-6)
  • Structure : Features a 4-butylphenyl group instead of 2-benzoyl-4-chlorophenyl.
  • Properties :
    • Increased hydrophobicity due to the alkyl chain (butyl group).
    • Likely lower electronic effects compared to benzoyl-chlorophenyl, altering receptor affinity .

Heterocyclic Core Modifications

2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS: 866590-95-6)
  • Structure: Replaces the dihydroquinoline with a 4-oxoquinoline core modified with benzenesulfonyl and ethyl groups.
  • The 4-oxo group introduces a hydrogen-bond acceptor site absent in the main compound .
2-((3-((2-Benzoylhydrazineylidene)methyl)quinolin-2-yl)thio)-N-(4-chlorophenyl)acetamide
  • Structure: Incorporates a thioether linkage and hydrazineylidene group on the quinoline ring.
  • Properties: Thioether improves lipophilicity but may reduce metabolic stability.

Functional Group Comparisons

N-(2-Benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)acetamide hydrochloride
  • Structure: Replaces the dihydroquinoline with an imidazole-thio group.
  • Properties :
    • Imidazole introduces basicity and metal-coordination ability.
    • Thioether linkage may confer antioxidant activity, as seen in structurally similar coumarin-acetamide hybrids .
N-Substituted 2-Arylacetamides (e.g., 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide)
  • Structure: Features a pyrazolone ring instead of dihydroquinoline.
  • Properties: Pyrazolone’s keto-enol tautomerism enables diverse hydrogen-bonding patterns. Dichlorophenyl groups enhance halogen bonding, influencing crystal packing and solubility .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Main Compound (Hypothetical Estimate) ~420 2-Benzoyl-4-chlorophenyl High steric bulk, moderate solubility
N-(3-Chloro-4-fluorophenyl)-...acetamide 318.77 3-Cl-4-F-phenyl Improved metabolic stability
N-(4-Butylphenyl)-...acetamide 322.44 4-Butylphenyl High hydrophobicity
2-[3-(Benzenesulfonyl)-...acetamide ~470 Benzenesulfonyl, 4-oxoquinoline Enhanced reactivity, H-bond acceptor

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